molecular formula C16H19NO B1595633 (4-Methoxybenzyl)(3-methylbenzyl)amine CAS No. 356093-95-3

(4-Methoxybenzyl)(3-methylbenzyl)amine

Cat. No. B1595633
M. Wt: 241.33 g/mol
InChI Key: KXRKPGJCQZNRGF-UHFFFAOYSA-N
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Description

(4-Methoxybenzyl)(3-methylbenzyl)amine , also known by its IUPAC name (4-methoxyphenyl)-N-(3-methylbenzyl)methanamine hydrobromide , is a chemical compound with the molecular formula C₁₆H₁₉NO·HBr . It falls within the class of organic amines and is commonly used in synthetic chemistry and pharmaceutical research .


Synthesis Analysis

The synthesis of this compound involves the reaction between 4-methoxybenzylamine and 3-methylbenzyl bromide . The nucleophilic substitution of the bromine atom in the benzyl bromide with the amino group of the benzylamine leads to the formation of the target compound. The reaction typically occurs under mild conditions and yields the hydrobromide salt form .


Molecular Structure Analysis

The molecular structure of (4-Methoxybenzyl)(3-methylbenzyl)amine consists of a central amine group (NH) attached to a 4-methoxybenzyl group and a 3-methylbenzyl group. The hydrobromide counterion balances the positive charge on the nitrogen atom. The compound’s three-dimensional arrangement influences its reactivity and biological properties .


Chemical Reactions Analysis

  • Protecting group strategy : The 4-methoxybenzyl group serves as a protecting group for the amino functionality .

Physical And Chemical Properties Analysis

  • Color : Typically appears as a white to off-white crystalline powder .

Safety And Hazards

  • Storage : Store at room temperature (RT) away from direct sunlight .

Future Directions

: ChemBridge Corporation: (4-methoxybenzyl)(3-methylbenzyl)amine hydrobromide

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(3-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-4-3-5-15(10-13)12-17-11-14-6-8-16(18-2)9-7-14/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRKPGJCQZNRGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20353368
Record name (4-METHOXYBENZYL)(3-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxybenzyl)(3-methylbenzyl)amine

CAS RN

356093-95-3
Record name (4-METHOXYBENZYL)(3-METHYLBENZYL)AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20353368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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